N-(5-amino-2-methylphenyl)-4-methylbenzamide
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Overview
Description
N-(5-amino-2-methylphenyl)-4-methylbenzamide, also known as NAMMB, is an organic compound that belongs to the group of aromatic amides. It is a white, crystalline solid with a melting point of 125-126°C and a molecular weight of 250.31 g/mol. NAMMB is a synthetic compound commonly used in laboratory experiments and scientific research due to its unique structure and properties.
Scientific Research Applications
Antimicrobial Activity
“N-(5-amino-2-methylphenyl)-4-methylbenzamide” derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown in vitro activity against clinically isolated strains of bacteria and fungi. The presence of the azomethine group (-C=N-) in these molecules is significant in biological systems, as it plays a role in transamination and racemisation reactions .
Antioxidant Properties
Some derivatives of “N-(5-amino-2-methylphenyl)-4-methylbenzamide” have demonstrated good antioxidant activity. This is measured through methods like the diphenylpicrylhydrazyl (DPPH) radical scavenging assay. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases .
Antitumor and Anticancer Potential
Schiff bases, which are a class of compounds that can be derived from “N-(5-amino-2-methylphenyl)-4-methylbenzamide”, have reported antitumor and anticancer activities. These activities are attributed to their ability to interfere with the proliferation of cancer cells .
Drug Design and Development
The structural flexibility of “N-(5-amino-2-methylphenyl)-4-methylbenzamide” allows for the synthesis of a wide range of Schiff bases. These bases are used in medicinal chemistry for the design of new drugs, especially due to their stable nature when formed from aromatic aldehydes or ketones .
Mechanistic Studies in Biochemical Systems
The compounds containing an azomethine group, such as “N-(5-amino-2-methylphenyl)-4-methylbenzamide”, are important for elucidating mechanisms of biochemical reactions. They provide insights into the transamination and racemisation processes occurring in living organisms .
Broad Spectrum Antibacterial Activity
Research into Schiff bases derived from “N-(5-amino-2-methylphenyl)-4-methylbenzamide” has shown a broad spectrum of antibacterial activity. This is particularly important in the context of increasing antibiotic resistance, as these compounds could potentially offer alternative treatment options .
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit protein kinase c (pkc) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
If it indeed targets PKC like its analogs , it may bind to the active site of the enzyme, preventing it from phosphorylating other proteins and thus altering cellular processes.
Biochemical Pathways
If it acts as a PKC inhibitor , it could impact a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation, as PKC plays a role in these pathways.
Pharmacokinetics
The compound is predicted to have a melting point of 133-135°C and a boiling point of 537.3±60.0 °C . It is slightly soluble in DMSO and methanol , which could impact its absorption and distribution in the body.
Result of Action
If it acts as a PKC inhibitor , it could potentially alter a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFDGVUHIXZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586137 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)-4-methylbenzamide | |
CAS RN |
905810-25-5 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905810-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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